molecular formula C14H10ClNO2 B3291203 2-(Benzyloxy)-5-chlorobenzo[d]oxazole CAS No. 87054-14-6

2-(Benzyloxy)-5-chlorobenzo[d]oxazole

Cat. No.: B3291203
CAS No.: 87054-14-6
M. Wt: 259.69 g/mol
InChI Key: LBISIEZYIUJEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-5-chlorobenzo[d]oxazole is a synthetic organic compound with the molecular formula C 14 H 10 ClNO 2 and a molecular weight of 259.69 g/mol . This benzoxazole derivative is provided as a high-purity material for research purposes. Benzoxazoles are a privileged scaffold in medicinal chemistry and drug discovery due to their wide spectrum of biological activities . As a class, 2-substituted benzoxazole derivatives are recognized as valuable intermediates for the development of new therapeutic agents and have demonstrated significant antimicrobial and anticancer properties in scientific research . The benzoxazole core is an isostere of natural nucleic acid bases, which allows its derivatives to interact effectively with biological targets . Researchers utilize this family of compounds to explore new mechanistic pathways in areas including infectious disease and oncology . Handling and Storage: For product stability, store sealed in a dry environment at 2-8°C . This product is intended for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-phenylmethoxy-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBISIEZYIUJEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 Benzyloxy 5 Chlorobenzo D Oxazole

Electrophilic Aromatic Substitution on the Benzoxazole (B165842) Ring System

The benzoxazole ring system in 2-(benzyloxy)-5-chlorobenzo[d]oxazole is susceptible to electrophilic aromatic substitution. The outcome of these reactions is directed by the combined electronic effects of the fused oxazole (B20620) ring, the chloro substituent, and the benzyloxy group. Generally, the benzene (B151609) portion of the benzoxazole is activated towards electrophilic attack, although less so than benzene itself due to the electron-withdrawing nature of the heterocyclic part. The chlorine atom is a deactivating group but an ortho-, para-director, while the oxygen of the oxazole ring is an activating ortho-, para-director. libretexts.orggoogle.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. libretexts.orgwikipedia.orgwikipedia.orgnih.govyoutube.commasterorganicchemistry.comyoutube.comlibretexts.org

Halogenation: The introduction of a second halogen atom onto the benzoxazole ring can be achieved using standard halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. libretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.com The position of substitution will be influenced by the directing effects of the existing substituents.

Nitration: Nitration of the aromatic ring is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. google.com The nitro group is introduced onto the benzene ring, with its position determined by the directing effects of the chloro and benzyloxy groups.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively, onto the benzoxazole ring. wikipedia.orgnih.govyoutube.comyoutube.com These reactions are catalyzed by Lewis acids and are important for carbon-carbon bond formation. wikipedia.orgnih.govmasterorganicchemistry.com

Reaction Reagents Typical Products
HalogenationCl₂, FeCl₃Dichloro-substituted benzoxazole
NitrationHNO₃, H₂SO₄Chloro-nitro-substituted benzoxazole
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-chloro-substituted benzoxazole

Nucleophilic Substitution Reactions at Key Positions (e.g., C-2, C-5)

The C-2 and C-5 positions of this compound are susceptible to nucleophilic substitution.

The benzyloxy group at the C-2 position can be displaced by strong nucleophiles. For instance, treatment with ammonia (B1221849) or primary amines can lead to the formation of 2-amino-5-chlorobenzoxazole derivatives. This reaction is particularly useful for the synthesis of biologically active molecules. google.com The reaction of 2,5-dichlorobenzoxazole with ammonia to yield 2-amino-5-chlorobenzoxazole proceeds at temperatures between 0-60 °C. google.com

The chlorine atom at the C-5 position can also be displaced by nucleophiles, although this typically requires harsh conditions or the presence of activating groups. libretexts.org Nucleophilic aromatic substitution (SNAAr) is facilitated by electron-withdrawing groups ortho or para to the leaving group. libretexts.orgyoutube.comlibretexts.org

Transformations Involving the Benzyloxy Group (e.g., Cleavage, Modifications)

The benzyloxy group in this compound can be readily cleaved to yield the corresponding 2-hydroxybenzoxazole derivative. This deprotection is a common strategy in multi-step syntheses.

Hydrogenolysis: A standard method for benzyl (B1604629) ether cleavage is catalytic hydrogenolysis. This involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally clean and high-yielding.

Acid-catalyzed Cleavage: Strong acids can also be used to cleave the benzyl ether, although this method is less common due to the potential for side reactions on other parts of the molecule.

Reaction Reagents Product
HydrogenolysisH₂, Pd/C5-Chloro-2-hydroxybenzoxazole
Acid-catalyzed CleavageStrong acid (e.g., HBr)5-Chloro-2-hydroxybenzoxazole

Reactions of the Chloro-Substituent (e.g., Cross-Coupling Reactions, Nucleophilic Displacement)

The chlorine atom at the C-5 position provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. This is a versatile method for introducing a wide range of aryl or vinyl substituents at the C-5 position. rsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.comyoutube.com This is a powerful tool for the synthesis of arylamine derivatives. wikipedia.orglibretexts.orgyoutube.comyoutube.comnih.gov

Nucleophilic Displacement: As mentioned in section 3.2, the chloro group can be displaced by strong nucleophiles under forcing conditions.

Reaction Coupling Partner Catalyst/Base Product
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / Na₂CO₃5-Aryl-2-(benzyloxy)benzoxazole
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligand / NaOtBu5-Amino-2-(benzyloxy)benzoxazole derivative

Heterocyclic Ring Opening and Rearrangement Reactions

The benzoxazole ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions.

Ring Opening: Treatment with strong nucleophiles can lead to the cleavage of the oxazole ring. For instance, reaction with hydrazine (B178648) can open the ring to form substituted hydrazide derivatives.

Rearrangement Reactions: Thermal or photochemical conditions can induce rearrangements of the benzoxazole skeleton. For example, certain substituted benzoxazoles have been shown to undergo thermal rearrangement to form other heterocyclic systems. rsc.orgcsic.es While specific examples for this compound are not prevalent in the literature, the potential for such transformations exists.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-(Benzyloxy)-5-chlorobenzo[d]oxazole is anticipated to display distinct signals corresponding to the protons of the 5-chlorobenzoxazole (B107618) core, the benzyl (B1604629) group's phenyl ring, and the linking methylene bridge.

Benzoxazole (B165842) Protons: The three aromatic protons on the 5-chlorobenzoxazole ring are expected to appear as a characteristic set of signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton at position 7 (H-7) would likely appear as a doublet, coupled to H-6. The proton at position 4 (H-4) would be a singlet or a narrow doublet, and the proton at position 6 (H-6) would present as a doublet of doublets due to coupling with both H-7 and H-4.

Benzyloxy Group Protons: The five protons of the benzyl group's phenyl ring would typically resonate as a multiplet in the δ 7.3-7.5 ppm range. The two methylene protons (O-CH₂-Ph) are chemically equivalent and would give rise to a sharp singlet, expected to appear around δ 5.2-5.5 ppm, a characteristic region for benzylic protons attached to an oxygen atom. ugm.ac.id

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Benzylic CH₂ 5.2 - 5.5 Singlet
Aromatic (Benzyl ring) 7.3 - 7.5 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 14 distinct carbon signals are expected, assuming free rotation of the benzyl group.

Benzoxazole Carbons: The carbon atom at position 2 (C-2), part of the oxazole (B20620) ring, is expected to be significantly deshielded, with a chemical shift in the range of δ 160-165 ppm, which is typical for carbons in a C=N-O system within benzoxazoles. rsc.org The carbons of the benzene (B151609) portion of the benzoxazole ring would appear in the aromatic region (δ 110-155 ppm), with the carbon bearing the chlorine atom (C-5) and the carbons adjacent to the heteroatoms (C-3a, C-7a) showing characteristic shifts. mdpi.com

Benzyloxy Group Carbons: The methylene carbon (O-CH₂) is anticipated to resonate around δ 70-77 ppm. ugm.ac.id The carbons of the phenyl ring will show signals in the aromatic region, typically between δ 125-137 ppm, with the ipso-carbon (the carbon attached to the methylene group) appearing at the downfield end of this range. ugm.ac.id

Expected ¹³C NMR Data for this compound

Carbon Atoms Expected Chemical Shift (δ, ppm)
Benzylic CH₂ 70 - 77
Aromatic (Benzoxazole & Benzyl rings) 110 - 155

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in assigning the protons within the 5-chlorobenzoxazole and the benzyl phenyl rings by tracing the spin-spin coupling networks. ugm.ac.id

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the methylene bridge and the aromatic rings to their corresponding carbon signals. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between different fragments of the molecule. For instance, it would show a correlation between the methylene protons and the C-2 carbon of the benzoxazole ring, as well as the ipso-carbon of the benzyl ring, thus confirming the benzyloxy linkage at the 2-position. ugm.ac.id

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its various functional groups. researchgate.netuobaghdad.edu.iq

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the aromatic rings.

C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region are characteristic of the C=N stretching of the oxazole ring and the C=C stretching vibrations within the fused aromatic rings. nih.gov For similar benzoxazole structures, these bands are key indicators of the heterocyclic core. researchgate.net

C-O Stretching: The spectrum would show strong bands corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkage, typically found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
C=N Stretch (Oxazole) 1600 - 1650
C=C Stretch (Aromatic) 1500 - 1600
Asymmetric C-O-C Stretch 1200 - 1300
Symmetric C-O-C Stretch 1000 - 1100

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. nih.gov

For this compound, strong Raman signals would be expected for the symmetric stretching vibrations of the aromatic rings (the "ring breathing" modes). The C=N and C=C stretching vibrations would also be Raman active. nih.gov The technique is particularly useful for characterizing the skeletal vibrations of the benzoxazole core. While specific experimental Raman data for this compound is scarce, analysis of related heterocyclic systems shows that Raman spectroscopy is a valuable tool for confirming the presence and integrity of the fused ring structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound with high accuracy. This technique allows for the determination of the elemental composition of the molecule by distinguishing between ions with very similar nominal masses. For this compound (C₁₄H₁₀ClNO₂), the expected exact mass could be calculated and compared with the experimental value to confirm its elemental formula.

Hypothetical HRMS Data Table

ParameterExpected Value for C₁₄H₁₀ClNO₂
Calculated Exact Mass 259.0400
Observed m/z Data not available
Mass Accuracy (ppm) Data not available
Ionization Mode ESI+, APCI+, or EI

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. If this compound is amenable to GC analysis, this method would provide its retention time, which is a characteristic property under specific chromatographic conditions, and its mass spectrum. The mass spectrum would show the molecular ion peak and various fragment ions, offering insights into the molecule's structure.

Hypothetical GC-MS Data Table

ParameterValue
Retention Time (min) Data not available
Molecular Ion (m/z) Data not available
Key Fragment Ions (m/z) Data not available
GC Column Type e.g., DB-5ms
Oven Program e.g., Initial temp, ramp rate, final temp

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. It is particularly useful for compounds that are not volatile or are thermally labile. LC-MS analysis of this compound would yield its retention time under specific LC conditions and its mass spectrum, confirming its molecular weight and providing fragmentation data for structural elucidation.

Hypothetical LC-MS Data Table

ParameterValue
Retention Time (min) Data not available
Molecular Ion (m/z) Data not available
Key Fragment Ions (m/z) Data not available
LC Column Type e.g., C18 reverse-phase
Mobile Phase e.g., Acetonitrile/Water gradient
Ionization Mode ESI+ or ESI-

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. The benzoxazole and benzyl moieties in this compound would be expected to give rise to distinct absorption bands in the UV region.

Hypothetical UV-Vis Spectroscopy Data Table

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
e.g., Ethanol (B145695)Data not availableData not available
e.g., DichloromethaneData not availableData not available

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated theoretical values based on the compound's chemical formula (C₁₄H₁₀ClNO₂) to verify its elemental composition and purity.

Hypothetical Elemental Analysis Data Table

ElementTheoretical %Experimental %
Carbon (C) 64.75Data not available
Hydrogen (H) 3.88Data not available
Nitrogen (N) 5.40Data not available
Chlorine (Cl) 13.65Data not available
Oxygen (O) 12.32Data not available

X-ray Crystallography for Solid-State Structure Determination

Hypothetical X-ray Crystallography Data Table

ParameterValue
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths (Å) Data not available
Bond Angles (°) Data not available
Torsion Angles (°) Data not available

Chromatographic Purification and Analytical Techniques

Chromatographic techniques are fundamental in the purification and analysis of synthetic compounds, including this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of technique depends on the scale of the separation (preparative or analytical) and the physicochemical properties of the compound of interest.

Column chromatography is a widely employed preparative technique for the purification of synthesized compounds like this compound from reaction byproducts and unreacted starting materials. This method involves a solid stationary phase packed into a glass column and a liquid mobile phase that percolates through the column.

In the purification of related heterocyclic compounds such as benzoxazoles and benzimidazoles, silica gel is a commonly used stationary phase due to its polarity and ability to separate compounds based on polarity differences. rsc.orgnih.gov The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. For compounds of moderate polarity, a common mobile phase system is a mixture of hexane and ethyl acetate. rsc.orgmdpi.com The ratio of these solvents is optimized to achieve the desired separation, with a higher proportion of the more polar solvent (ethyl acetate) generally leading to faster elution of polar compounds.

The progress of the separation is often monitored by Thin Layer Chromatography (TLC), which uses a similar stationary phase to the column. nih.gov Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure desired product.

Parameter Description
Stationary Phase Silica gel 60 (particle size 40-63 µm) is frequently used for the purification of benzoxazole derivatives. semanticscholar.org
Mobile Phase A gradient or isocratic mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate, is commonly employed. rsc.orgmdpi.com
Elution Technique Isocratic elution with a constant mobile phase composition or gradient elution with an increasing polarity of the mobile phase can be used.
Monitoring Fractions are typically monitored by Thin Layer Chromatography (TLC) and visualized under UV light. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity and quantify the amount of a specific compound in a mixture. It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times.

For the analysis of aromatic and heterocyclic compounds, reverse-phase HPLC (RP-HPLC) is the most common mode. ekb.egnih.gov In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. ekb.egnih.gov

The development of an HPLC method involves optimizing several parameters, including the choice of column, the composition of the mobile phase (including pH of the buffer), the flow rate, and the detection wavelength. ekb.egpensoft.net The detector, often a UV-Vis detector, is set to a wavelength where the analyte has maximum absorbance to ensure high sensitivity. ekb.eg Method validation is a crucial step to ensure the reliability of the analytical results and typically includes assessments of linearity, precision, accuracy, and specificity as per regulatory guidelines. ekb.egpensoft.net

Parameter Description
Stationary Phase A C18 column (e.g., Inertsil ODS C18, 4.6 x 150 mm, 5 µm) is a common choice for reverse-phase separation of organic molecules. nih.gov
Mobile Phase A gradient mixture of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile is frequently used. pensoft.net
Flow Rate A typical flow rate for analytical separations is in the range of 0.5-1.0 mL/min. nih.govpensoft.net
Detection UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 205-254 nm) is commonly employed. ekb.eg

Computational and Theoretical Investigations of 2 Benzyloxy 5 Chlorobenzo D Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to predict the properties of molecules like 2-(benzyloxy)-5-chlorobenzo[d]oxazole with a high degree of accuracy.

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to achieve this. nih.gov

Conformational analysis is also critical for understanding the flexibility of the benzyloxy group and its orientation relative to the benzoxazole core. This analysis reveals the different spatial arrangements (conformers) of the molecule and their relative energies.

Table 1: Representative Optimized Geometrical Parameters for a Benzoxazole Derivative Core (Note: This table presents typical bond lengths and angles for a benzoxazole core structure based on DFT calculations for related compounds. Actual values for this compound would require specific calculation.)

Parameter Bond/Angle Typical Calculated Value
Bond Length C-O (oxazole) 1.37 Å
Bond Length C=N (oxazole) 1.31 Å
Bond Length C-Cl 1.74 Å
Bond Angle O-C-N (oxazole) 115°

The electronic properties of this compound can be elucidated through an analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

DFT calculations provide detailed information about the distribution and energies of these orbitals. nih.gov For many benzoxazole derivatives, the HOMO is typically localized on the electron-rich benzoxazole ring system, while the LUMO may be distributed across the fused ring system and any substituent groups.

Table 2: Calculated Electronic Properties for a Representative Benzoxazole Derivative *(Note: These values are illustrative and based on findings for similar benzoxazole structures. dergipark.org.tr)

Property Calculated Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8

DFT calculations are also instrumental in predicting the spectroscopic properties of this compound, which can be compared with experimental data for structural verification.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These predicted shifts are valuable for assigning the signals in experimentally obtained NMR spectra.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated to help identify the characteristic functional groups within the molecule. nih.gov For instance, the C=N stretching of the oxazole (B20620) ring and the C-Cl stretching vibrations would have predictable frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the maximum absorption wavelengths (λmax) in the UV-Visible spectrum. researchgate.net This provides insight into the molecule's photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. biointerfaceresearch.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule. nih.gov For a molecule with a flexible side chain like the benzyloxy group, MD simulations can illustrate the range of conformations adopted in solution. strath.ac.uk

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is often used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a protein target.

Studies on related benzoxazole derivatives have utilized molecular docking to investigate their potential as inhibitors of various enzymes, such as VEGFR-2 or bacterial gyrase. nih.govuobaghdad.edu.iq Such studies can identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues, providing a basis for understanding its potential biological activity. mdpi.com

Structure-Reactivity Correlations and Mechanistic Pathway Predictions

Computational methods can be used to establish correlations between the structure of this compound and its chemical reactivity. By calculating reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP) maps and Fukui functions, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. dergipark.org.tr

These computational tools also allow for the prediction of mechanistic pathways for reactions involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction mechanisms can be assessed, providing valuable insights for synthetic chemists.

Applications in Materials Science and Other Fields

Potential in Functional Materials (e.g., Optoelectronic Materials, Polymers)

The benzoxazole (B165842) ring system is a key component in the development of high-performance polymers and optoelectronic materials due to its rigid, planar structure and thermal stability. Although direct applications of 2-(Benzyloxy)-5-chlorobenzo[d]oxazole in this context are not extensively documented, the broader class of benzoxazole-containing polymers showcases the potential applications for this compound.

Polybenzoxazoles (PBOs) are a class of polymers known for their exceptional thermal and mechanical properties. rsc.orgtitech.ac.jp These polymers are often synthesized from precursor polymers, such as poly(hydroxyamide)s, which undergo thermal rearrangement to form the final PBO structure. researchgate.netacs.org The incorporation of benzoxazole units into polymer backbones, such as in polyimides to form poly(benzoxazole imide)s (PBOPIs), has been shown to enhance properties like the glass transition temperature and tensile strength. rsc.orgrsc.org For instance, a series of PBOPIs demonstrated high glass transition temperatures ranging from 285 to 363 °C and excellent thermal stability. rsc.orgrsc.org

The general properties of some poly(benzoxazole imide)s are summarized below, illustrating the impact of the benzoxazole moiety on polymer characteristics.

Polymer SeriesGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
PI-a series242–335103–1262.9–3.7
PI-b series285–359103–1262.9–3.7

This table presents data for representative poly(benzoxazole imide)s to illustrate the general properties of this class of materials. rsc.org

Furthermore, benzoxazole derivatives have been investigated for their use in optoelectronic applications, such as organic light-emitting diodes (OLEDs). nih.gov Their π-conjugated systems can be tailored to achieve desired electronic and photophysical properties. Quantum chemical studies on vinyl-fused monomeric and oligomeric benzoxazoles have been conducted to optimize their electronic structures for optoelectronic applications. haramaya.edu.et While specific data for this compound is not available, its core structure is amenable to the types of modifications that influence optoelectronic behavior.

Role as Intermediates in Complex Organic Synthesis (Beyond other benzoxazole derivatives)

The 2-substituted benzoxazole framework is a valuable building block in organic synthesis. nih.govmdpi.com The functional groups on this compound—specifically the benzyloxy group at the 2-position and the chloro group at the 5-position—offer distinct reaction sites for further chemical transformations.

The benzyloxy group can potentially be cleaved to reveal a 2-hydroxybenzoxazole or its tautomeric form, benzoxazol-2(3H)-one. This debenzylation step would unmask a reactive functional group that can participate in a variety of subsequent reactions.

The chloro substituent on the benzene (B151609) ring provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the benzoxazole core into more complex molecular architectures. The synthesis of 2-substituted benzoxazoles is a significant area of research, with numerous methods developed for their preparation. mdpi.com

While specific examples detailing the use of this compound as an intermediate in the synthesis of complex target molecules are not readily found in the literature, its structure is emblematic of a versatile synthetic intermediate. The orthogonal reactivity of the benzyloxy and chloro groups would allow for a stepwise functionalization strategy, making it a potentially valuable precursor in multistep synthetic campaigns.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Benzyloxy)-5-chlorobenzo[d]oxazole?

  • Methodology :

  • Cyclization Reactions : React 2-aminophenol derivatives with substituted carboxylic acids in polyphosphoric acid (PPA) to form the benzoxazole core. For example, 2-amino-4-methylphenol reacts with chlorobenzoic acids under PPA conditions to yield substituted benzoxazoles .

  • Functionalization : Introduce the benzyloxy group via nucleophilic substitution. For instance, react 5-chloro-2-hydroxybenzoxazole with benzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .

  • Catalytic Hydrogenation : Use Pd-C under hydrogen to reduce nitro or amino intermediates (e.g., 5-nitro derivatives to 5-amino analogs) .

    • Key Characterization :
  • Spectroscopy : Confirm structure via ¹H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), ¹³C-NMR (carbonyl signals at ~160 ppm), and IR (C-O stretching at 1250–1300 cm⁻¹) .

  • Mass Spectrometry : Validate molecular weight (e.g., molecular ion peak at m/z 285.7 for C₁₄H₁₀ClNO₂) .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • Use ¹H-NMR to identify substituents (e.g., benzyloxy protons as a singlet at δ 5.1 ppm) and ¹³C-NMR to confirm the oxazole ring carbons (e.g., C-2 at ~150 ppm) .
    • High-Performance Liquid Chromatography (HPLC) :
  • Assess purity using a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm .
    • Elemental Analysis :
  • Verify elemental composition (e.g., C: 58.9%, H: 3.5%, N: 4.9% for C₁₄H₁₀ClNO₂) .

Q. How should researchers handle this compound in the laboratory?

  • Safety Protocols :

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust; work in a fume hood .
  • Storage: Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
    • Waste Disposal :
  • Neutralize acidic/basic residues before disposal. Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Case Study :

  • Catalyst Screening : Compare Pd-C, PtO₂, and Raney Ni for hydrogenation efficiency. Pd-C in ethyl acetate/methanol (1:1) at 50°C for 6 hours achieved 85% yield .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for benzyloxy group introduction .
    • Data-Driven Adjustments :
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Adjust reaction time from 4 to 8 hours if intermediates persist .

Q. How do researchers resolve contradictions in reported biological activities of benzoxazole derivatives?

  • Example : Discrepancies in antimicrobial activity may arise from:

  • Structural Variations : 5-Chloro substitution enhances activity against Staphylococcus aureus (MIC = 8 µg/mL), while 5-nitro analogs are inactive .
  • Assay Conditions : Differences in broth microdilution (CLSI vs. EUCAST guidelines) affect MIC values .
    • Validation Strategies :
  • Replicate assays in triplicate with positive controls (e.g., ciprofloxacin). Use standardized cell lines (e.g., SK-N-SH for neurotrophic activity) .

Q. What strategies are employed to modify the benzoxazole core for enhanced bioactivity?

  • Functional Group Introduction :

  • Electrophilic Substitution : Brominate at C-4 using NBS in CCl₄ to improve anticancer potency (IC₅₀ reduced from 25 µM to 12 µM) .
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids to install biaryl groups (e.g., 4-biphenylyl for increased lipophilicity) .
    • Computational Modeling :
  • Docking studies (AutoDock Vina) predict binding to BDNF receptor TrkB, guiding substitution at C-2 (e.g., methylimidazole improves EC₅₀ to 7.9 µM) .

Notes

  • For advanced queries, integrate multi-disciplinary approaches (e.g., synthetic chemistry, computational biology) to address mechanistic complexity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Benzyloxy)-5-chlorobenzo[d]oxazole
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Reactant of Route 2
2-(Benzyloxy)-5-chlorobenzo[d]oxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.